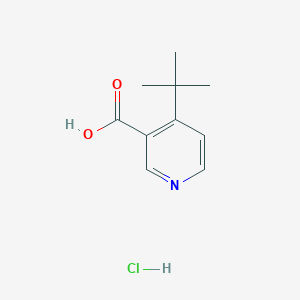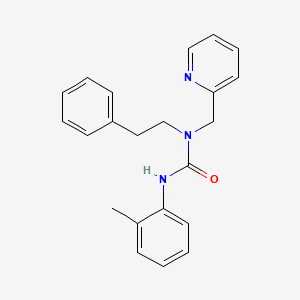![molecular formula C27H27N3O3 B2420493 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1018125-56-8](/img/structure/B2420493.png)
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with nitrogen atoms, the pyrrolidinone group would add a five-membered ring with a carbonyl group, and the phenoxypropyl group would add a phenyl ring attached through an ether linkage.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzimidazole group might participate in reactions typical for aromatic heterocycles, the pyrrolidinone group might undergo reactions at the carbonyl group, and the phenoxypropyl group might undergo reactions typical for ethers and phenols .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. Other properties, such as solubility, melting point, and boiling point, would depend on the specific arrangement of the atoms and the intermolecular forces .
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors and Antioxidant Activity
- Application : This compound is part of a class of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives studied for their activity as aldose reductase inhibitors. These compounds have shown significant activity levels in the micromolar/submicromolar range and have also displayed notable antioxidant properties. The structure-activity relationships in this series suggest the importance of specific hydroxyl groups in enzyme pharmacophoric recognition (C. La Motta et al., 2007).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1
- Application : Derivatives of this compound have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a target for the treatment of type-2 diabetes. These derivatives have been prepared with carbon-13 and carbon-14 labeling to enable detailed studies in drug metabolism and pharmacokinetics (B. Latli et al., 2017).
Anticancer Properties
- Application : A related compound, 2-pyridin-2-yl-1H-benzimidazole, was used in synthesizing new ruthenium(II) arene compounds, which exhibited cytotoxic activity against several cancer cell lines. This research contributes to understanding structure-activity relationships in anticancer drug design (Marta Martínez-Alonso et al., 2014).
Novel Polyimides Synthesis
- Application : Compounds structurally similar to the given compound have been used in the synthesis and characterization of novel polyimides. These materials demonstrated good thermal stability and solubility in certain solvents, indicating potential applications in materials science (Xiaolong Wang et al., 2006).
Novel Chemosensors for pH
- Application : Related compounds have been explored as fluorescent chemosensors for pH, capable of discriminating between normal and cancer cells. This research has implications in biomedical diagnostics and cancer research (Tanumoy Dhawa et al., 2020).
Synthesis and Characterization of Pd(II) Complexes
- Application : Benzimidazole-containing compounds, akin to the queried compound, have been used in synthesizing Pd(II) complexes. These complexes have been characterized for their potential in catalyzing reactions like the Suzuki-Miyaura reaction, relevant in organic synthesis (S. Shukla et al., 2021).
Eigenschaften
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-5-7-13-24(19)29-16-20(15-26(29)32)27-28-23-12-6-8-14-25(23)30(27)17-21(31)18-33-22-10-3-2-4-11-22/h2-14,20-21,31H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMGYVOHYKYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)
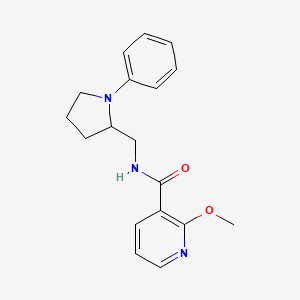
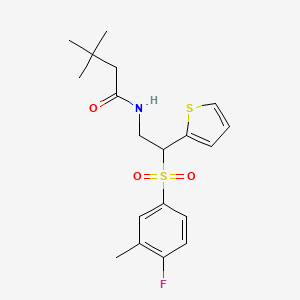
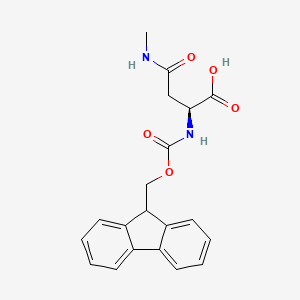
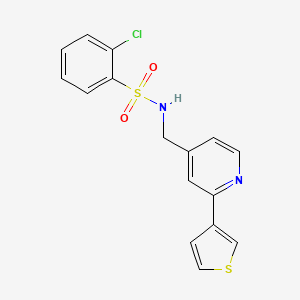



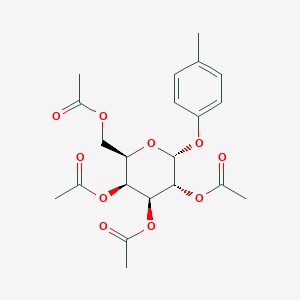

![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
